In-Depth Technical Guide: Discovery and Synthesis of CS-003 Free Base
In-Depth Technical Guide: Discovery and Synthesis of CS-003 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS-003 is a potent, orally active triple neurokinin receptor antagonist targeting the NK1, NK2, and NK3 receptors. Developed by Daiichi Sankyo Co., Ltd., it has been investigated for its therapeutic potential in respiratory diseases such as asthma and chronic obstructive pulmonary disease. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical findings related to CS-003.
Introduction
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in the pathophysiology of various inflammatory and neurological disorders. These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Given the involvement of all three receptors in respiratory inflammation and bronchoconstriction, a triple antagonist offers a promising therapeutic strategy. CS-003, with the chemical name [1-{2-[(2R)-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl]ethyl}spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide hydrochloride], was developed to simultaneously block these pathways.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C34H38Cl2N2O6S |
| Molecular Weight | 673.6 g/mol |
| IUPAC Name | [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone |
| CAS Number | 191672-52-3 |
| InChI Key | IHDDYKNRVLPVEV-FFKPOUSOSA-N |
Synthesis of CS-003 Free Base
While a detailed, step-by-step experimental protocol for the synthesis of CS-003 is not publicly available in the searched scientific literature or patents, the synthesis would logically involve the preparation of two key intermediates: the substituted morpholine core and the spiro[benzo[c]thiophene-piperidine] moiety, followed by their coupling. General synthetic strategies for similar morpholine and spiro-piperidine compounds have been reported.[2][3]
Logical Retrosynthetic Analysis:
The synthesis would likely proceed through the following key disconnections:
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Amide Bond Formation: Coupling of a (2R)-2-(3,4-dichlorophenyl)morpholine derivative with 3,4,5-trimethoxybenzoyl chloride.
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N-Alkylation: Reaction of the spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide with a suitable electrophile derived from the morpholine core.
The stereochemistry of the molecule would be a critical aspect of the synthesis, likely established through the use of chiral starting materials or asymmetric synthesis techniques.
Mechanism of Action and Signaling Pathways
CS-003 is a competitive antagonist of the NK1, NK2, and NK3 receptors. These receptors are all members of the GPCR superfamily.
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NK1 Receptor: Preferentially binds Substance P. Upon activation, it primarily couples to Gq/11 and Gs proteins.[1][4]
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NK2 Receptor: Has a high affinity for Neurokinin A.
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NK3 Receptor: Is the primary receptor for Neurokinin B.
The binding of their respective tachykinin ligands to these receptors initiates a cascade of intracellular signaling events. The antagonism by CS-003 blocks these downstream effects.
Neurokinin Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of neurokinin receptors, which is inhibited by CS-003.
Caption: Neurokinin receptor signaling cascade and the antagonistic action of CS-003.
Preclinical and Clinical Data
Preclinical Findings
CS-003 has demonstrated potent and dose-dependent inhibitory effects in various preclinical models of respiratory diseases.
| Model | Effect | ID50 (p.o.) |
| Substance P-induced tracheal vascular hyperpermeability | Inhibition | 3.6 mg/kg |
| Neurokinin A-induced bronchoconstriction | Inhibition | 1.3 mg/kg |
| Neurokinin B-induced bronchoconstriction | Inhibition | 0.89 mg/kg |
Data from guinea pig models.[5]
In an ovalbumin-induced rhinitis model, oral administration of CS-003 inhibited nasal blockade in a dose-dependent manner, with an efficacy comparable to dexamethasone (10 mg/kg, p.o.).[5] Furthermore, CS-003 (10 mg/kg, p.o.) inhibited capsaicin-induced cough and airway hyperresponsiveness in ovalbumin-induced asthma models.[5]
Toxicology: Daily administration of CS-003 in male dogs resulted in testicular toxicity, including decreased sperm number and motility, and histopathological changes in the testes, epididymis, and prostate. This toxicity is believed to be caused by the inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level.[5]
Clinical Trials
A double-blind, crossover, placebo-controlled Phase 2 trial was conducted in 16 mild asthmatics to evaluate the effect of a single oral dose of CS-003 (200 mg) on NKA-induced bronchoconstriction.
| Time Point | Outcome |
| 1 hour post-dose | Significant protection against NKA-induced bronchoconstriction. PC20 was not reached in 12 out of 16 patients. |
| 8 hours post-dose | Significant protection against NKA-induced bronchoconstriction. PC20 was not reached in 5 out of 16 patients. |
| 24 hours post-dose | No significant protective effect observed. |
PC20: Provocative concentration of NKA causing a 20% fall in FEV1.
The development of CS-003 was ultimately discontinued.
Experimental Protocols
As a detailed synthesis protocol for CS-003 is not publicly available, this section provides a generalized workflow for the evaluation of a novel neurokinin receptor antagonist based on the preclinical studies of CS-003.
Experimental Workflow: In Vivo Evaluation of a Neurokinin Antagonist
Caption: Generalized workflow for the in vivo evaluation of a neurokinin antagonist.
Conclusion
CS-003 is a potent triple neurokinin receptor antagonist that has demonstrated significant efficacy in preclinical models of respiratory diseases and in a Phase 2 clinical trial for asthma. Its development was discontinued, and testicular toxicity was identified as a potential adverse effect. The information presented in this guide provides a comprehensive overview of the available data on CS-003 and can serve as a valuable resource for researchers in the field of neurokinin receptor modulation and drug development for respiratory and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586. | Semantic Scholar [semanticscholar.org]
- 3. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CS-003 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
